1-Pyrrolidin-3-ylsulfonylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylsulfonylpyrrolidine |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10/h8-9H,1-7H2 |
InChI Key |
YSPQEAFKBPVJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCNC2 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies
Kinetic Investigations of Reactions Involving 1-Pyrrolidin-3-ylsulfonylpyrrolidine or its Precursors
Kinetic studies provide quantitative data on reaction rates, offering insights into the mechanism and the factors that influence it. For the synthesis of this compound, kinetic analysis would focus on the sulfonylation of pyrrolidine (B122466).
The reaction between a sulfonyl chloride and an amine is typically found to follow second-order kinetics. cdnsciencepub.comscilit.com The rate law can be expressed as:
Rate = k[Pyrrolidine-3-sulfonyl chloride][Pyrrolidine]
Where:
k is the second-order rate constant.
[Pyrrolidine-3-sulfonyl chloride] is the concentration of the sulfonyl chloride.
[Pyrrolidine] is the concentration of the pyrrolidine.
This indicates that the reaction is first-order with respect to each reactant, which is consistent with the proposed mechanism where the rate-determining step is the bimolecular collision between the two reactant molecules. cdnsciencepub.com In some cases, particularly in aqueous media with hydrophobic amines, third-order terms have been observed, where the rate also depends on the concentration of a base (like hydroxide or a second molecule of the amine) that facilitates proton removal in the transition state. cdnsciencepub.comresearchgate.net
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound at 25°C
| Experiment | Initial [Pyrrolidine-3-sulfonyl chloride] (M) | Initial [Pyrrolidine] (M) | Initial Rate (M/s) | Calculated Rate Constant, k (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ | 0.15 |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ | 0.15 |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ | 0.15 |
The effect of temperature on the rate constant (k) can be analyzed using the Arrhenius equation to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. Further analysis using the Eyring equation allows for the determination of other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
Activation Energy (Ea): Represents the energy barrier that must be overcome for the reactants to transform into products. A lower Ea corresponds to a faster reaction rate.
Enthalpy of Activation (ΔH‡): Related to the energy difference between the transition state and the reactants.
Entropy of Activation (ΔS‡): Reflects the change in disorder in moving from the reactants to the transition state. For a bimolecular reaction like sulfonamide formation, a negative ΔS‡ is typically expected, as two separate molecules combine to form a single, more ordered transition state.
These parameters are crucial for constructing a reaction energy profile diagram, which visually represents the energy changes that occur throughout the reaction, including the energies of reactants, transition states, intermediates, and products.
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at a molecular level. mdpi.comresearchgate.net For the synthesis of this compound, computational studies can:
Model Reactant and Product Structures: Optimize the geometries of the reactants and the final sulfonamide product to determine their lowest energy conformations.
Locate and Characterize Transition States: Identify the transition state structure connecting reactants and products. Frequency calculations can confirm the nature of this structure (i.e., having exactly one imaginary frequency). mdpi.com
Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state, providing a theoretical value for the activation energy. These calculated barriers can then be compared with experimental kinetic data. whiterose.ac.uk
Simulate Solvent Effects: Using models like the Polarizable Continuum Model (PCM), calculations can account for the influence of the solvent on the reaction pathway and energetics, providing a more realistic picture of the reaction in solution. mdpi.com
Elucidate Reaction Pathways: Map the entire potential energy surface of the reaction, revealing the lowest energy pathway from reactants to products and confirming whether the mechanism is stepwise or concerted.
DFT calculations at levels such as B3LYP/6-311++G(d,p) have been successfully used to study the structure and spectroscopic properties of sulfonamide compounds, showing good agreement with experimental data. mdpi.com Such studies can confirm the proposed Sₙ2-type mechanism and provide detailed electronic and geometric information about the transition state involved in the formation of the S-N bond.
Quantum Chemical Modeling of Reaction Pathways
Currently, there is a lack of published research that specifically models the reaction pathways for the synthesis of this compound using quantum chemical methods. Such studies would typically involve the use of computational chemistry software to calculate the energies of reactants, intermediates, transition states, and products. The goal would be to identify the most energetically favorable route for the formation of the target molecule.
For a compound like this compound, a plausible synthetic route could involve the reaction of 3-pyrrolidinesulfonyl chloride with pyrrolidine. A quantum chemical study would model this reaction step-by-step, considering factors such as solvent effects and the roles of any catalysts. The resulting energy profiles would illustrate the thermodynamics and kinetics of the reaction, providing a deeper understanding of how the sulfonylpyrrolidine bond is formed.
Table 1: Hypothetical Parameters for Quantum Chemical Modeling of this compound Synthesis
| Parameter | Hypothetical Value/Method | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecular system. |
| Basis Set | 6-311+G(d,p) | To provide a flexible mathematical description of the atomic orbitals. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the reaction energies. |
| Reactants | Pyrrolidine, 3-Pyrrolidinesulfonyl chloride | The starting materials for the modeled reaction. |
| Product | This compound | The target molecule of the synthesis. |
This table presents a hypothetical set of parameters that would be relevant for a quantum chemical modeling study of this compound. The data is illustrative and not based on published research.
Transition State Computations and Mechanistic Validation
Transition state theory is a cornerstone of chemical kinetics, and the computation of transition states is a critical component of mechanistic studies. For this compound, transition state computations would focus on identifying the geometry and energy of the highest point on the reaction coordinate for its formation. This information is crucial for calculating the activation energy and, consequently, the reaction rate.
The validation of a proposed reaction mechanism often relies on the comparison of computed and experimentally determined kinetic data. However, in the absence of both experimental and computational studies for this compound, such validation is not possible at this time. Future research in this area would be highly beneficial for a complete understanding of the chemistry of this compound.
Table 2: Illustrative Data from a Hypothetical Transition State Computation
| Property | Hypothetical Value | Significance |
| Activation Energy (Ea) | Not Available | The minimum energy required to initiate the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | Not Available | Determines the spontaneity and rate of the reaction at a given temperature. |
| Key Bond Distances in Transition State | Not Available | Provides insight into the geometry of the transition state. |
| Imaginary Frequency | Not Available | Confirms that the computed structure is a true transition state. |
This table illustrates the type of data that would be generated from a transition state computation for the synthesis of this compound. The values are not available in the current literature.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on the compound This compound . Research providing detailed quantum chemical analysis, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or specific conformational and dynamic studies for this exact molecule, is not present in the retrieved results.
The available literature extensively covers these computational methods for the parent pyrrolidine ring and its various derivatives, such as proline. acs.orgacs.orgnih.govnih.gov However, this body of research does not extend to the specific bis-pyrrolidine sulfonyl structure requested.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" without the foundational research data. An article constructed on general principles of pyrrolidine chemistry would be speculative and would not meet the required standard of scientific accuracy for the specific compound .
Computational and Theoretical Chemistry Studies
In Silico Exploration of Chemical Space for Derivatives and Analogues
The exploration of the chemical space surrounding 1-Pyrrolidin-3-ylsulfonylpyrrolidine is a critical step in discovering derivatives and analogues with potentially enhanced properties. Computational, or in silico, methods provide a rapid and cost-effective means to design, screen, and optimize vast numbers of virtual compounds, far exceeding the capacity of traditional laboratory synthesis and testing.
Virtual Library Design and Screening Based on Structural Motifs
Virtual library design is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical diversity around a core scaffold. mdpi.com For this compound, the core motif consists of two pyrrolidine (B122466) rings linked by a sulfonyl group. This scaffold serves as the foundation for creating a virtual combinatorial library. The process involves defining points of variation on the scaffold and attaching a wide range of chemical building blocks in silico.
The design of these libraries can be approached in several ways:
Scaffold-based enumeration : This method involves decorating the core this compound structure with various functional groups at specific positions on either pyrrolidine ring. This creates a large, focused collection of structurally related compounds. mdpi.com
Reaction-based enumeration : Virtual libraries can also be generated based on known chemical reactions. mdpi.com For instance, the synthesis of pyrrolidine derivatives can be achieved through methods like the asymmetric [C + NC + CC] cycloaddition, which allows for the introduction of diversity from the initial steps. nih.gov
Once a virtual library is generated, it undergoes high-throughput virtual screening (HTVS) to identify promising candidates. Key computational techniques used in this screening phase include:
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. tandfonline.comnih.gov Virtual libraries of this compound derivatives can be docked into the active site of a specific biological target to prioritize compounds with the highest predicted potency.
Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can be used as a filter to rapidly screen large virtual libraries for compounds that match the required spatial arrangement.
Similarity and Substructure Searching : This approach identifies molecules in the virtual library that are structurally similar to known active compounds, operating on the principle that structurally similar molecules are likely to have similar biological activities. criver.com
| Computational Method | Application in Virtual Screening | Key Advantage |
| Structure-Based Virtual Screening | Docking virtual compounds into a known protein target structure. criver.com | Utilizes 3D structural information of the target for higher accuracy. |
| Ligand-Based Virtual Screening | Screening for compounds similar to known active ligands using pharmacophores or 2D/3D similarity. criver.com | Does not require a known protein structure. |
| Physicochemical Property Filtering | Eliminating compounds that do not meet desired criteria (e.g., Lipinski's Rule of Five) for drug-likeness. tandfonline.comcriver.com | Reduces the number of compounds for more computationally intensive screening, improving efficiency. |
Computational Approaches to Lead Optimization and Chemical Space Navigation
Following the identification of initial "hits" from virtual screening, the lead optimization phase begins. This is an iterative process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com Computational methods are integral to navigating the chemical space around the initial lead and guiding synthetic chemistry efforts. nih.gov
Key computational strategies in lead optimization include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. patsnap.com By building a QSAR model for a series of this compound analogues, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising modifications. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the energetic contributions of different interactions. escholarship.org This can help refine the binding mode of a lead compound and suggest structural modifications to enhance binding affinity.
Free Energy Calculations : Methods like alchemical relative free energy (RFE) calculations can predict the change in binding affinity resulting from a specific chemical modification. escholarship.org This allows chemists to evaluate potential changes in silico before committing to synthesis. Automated tools can help plan and set up these complex calculations for a series of analogues. escholarship.org
In Silico ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead candidates. Early assessment of these properties helps to identify and address potential liabilities, reducing the risk of late-stage failures. danaher.com
Theoretical Studies of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. patsnap.com For this compound and its derivatives, theoretical and computational studies provide a powerful lens through which to interpret and predict SAR, guiding the rational design of more effective compounds.
Computational Models for Predicting Structural Influence on Chemical Interactions
Computational models are essential for translating the complex, multi-dimensional data of chemical structures and biological activities into understandable relationships. These models can range from simple statistical correlations to sophisticated quantum mechanical calculations.
Molecular Docking and Scoring : As mentioned previously, molecular docking is a key tool in SAR studies. By systematically docking a series of related compounds and comparing their predicted binding energies and poses, researchers can develop hypotheses about which functional groups are critical for binding. In a study on pyrrolidine pentamine derivatives, a significant correlation was found between the calculated binding free energy (ΔG) from molecular docking and the experimentally observed inhibitory activity. nih.gov
Table: Correlation of Docking Scores and Biological Activity for Pyrrolidine Derivatives This table is a representative example based on findings for related compound classes, illustrating the principle of correlating computational data with experimental results. nih.gov
| Compound Derivative | Predicted Binding Energy (ΔG, kcal/mol) | Experimental Activity (Potentiation Dose) |
| Analogue 1 | -8.5 | Low |
| Analogue 2 | -9.2 | Moderate |
| Analogue 3 | -10.1 | High |
| Analogue 4 | -9.5 | Moderate-High |
Machine Learning and QSAR : Modern SAR studies often employ machine learning algorithms (e.g., random forest, support vector machines) to build predictive QSAR models. nih.govmdpi.com These models can identify complex, non-linear relationships between a large number of molecular descriptors (e.g., size, shape, electronic properties) and the biological activity of this compound analogues. mdpi.com
Rational Design Principles for Structural Modification based on Theoretical Insights
The ultimate goal of theoretical SAR studies is to establish clear principles for rational drug design. By understanding why certain structural features lead to higher activity, chemists can make targeted, knowledge-based modifications rather than relying on trial and error.
Theoretical insights can guide structural modifications in several ways:
Targeting Specific Interactions : If computational models reveal a key hydrogen bond between a pyrrolidine nitrogen and a residue in the target protein, a rational design principle would be to introduce substituents that enhance the basicity of that nitrogen or pre-organize the molecule for optimal interaction.
Scaffold Hopping and Bioisosteric Replacement : When a particular part of the lead compound presents liabilities (e.g., poor metabolic stability), theoretical models can help in designing novel scaffolds or identifying bioisosteric replacements that retain the key binding interactions while improving other properties. arxiv.org
Improving Physicochemical Properties : Theoretical calculations can predict how modifications will affect properties like solubility, lipophilicity (logP), and polar surface area. A design principle might be to add a polar functional group to a specific region of the molecule to improve solubility without disrupting key hydrophobic binding interactions. A theoretical study of 1-phenylpyrrolidine-2,5-diones identified specific distance ranges between substituents as being essential for antifungal effect, providing clear geometric principles for design. researchgate.net
Penalty Functional Minimization : Advanced theoretical approaches can frame rational compound design as a minimization problem. Here, a penalty functional is defined that penalizes deviations from a desired property (e.g., high binding affinity). The structure is then iteratively modified in silico to minimize this penalty, guiding the design towards an optimal compound. aps.org
By integrating these computational and theoretical approaches, researchers can efficiently explore the chemical space around this compound, understand the complex interplay between structure and activity, and rationally design novel compounds with superior properties.
Applications and Future Research Directions in Chemical Science
1-Pyrrolidin-3-ylsulfonylpyrrolidine as a Key Synthon in the Synthesis of Complex Molecules
The pyrrolidine (B122466) scaffold is a fundamental building block in organic synthesis, frequently incorporated into biologically active natural products and synthetic compounds. nih.gov As a derivative, this compound can serve as a key synthon, an idealized fragment used in retrosynthetic analysis to devise synthetic pathways to more complex molecules. spcmc.ac.in The term "synthon" refers to an idealized fragment, which may be positively or negatively charged, resulting from a disconnection in a target molecule. spcmc.ac.in The actual chemical reagent used to achieve this transformation is known as a synthetic equivalent.
In the context of this compound, disconnection of the carbon-sulfur bond or the nitrogen-sulfur bond could lead to charged synthons that are valuable in the design of new synthetic routes. The inherent chirality of the 3-substituted pyrrolidine ring makes it a particularly valuable building block for the asymmetric synthesis of complex targets. The pyrrolidine ring system is a prevalent motif in many natural products and pharmaceuticals, and the ability to introduce this moiety with a sulfonyl linkage provides a versatile handle for further functionalization.
The application of pyrrolidine derivatives in the synthesis of complex molecules is well-documented. For instance, chiral substituted pyrrolidines are crucial N-heterocyclic structural motifs found in a wide array of natural products, drug candidates, ligands, and organocatalysts. researchgate.net The development of synthetic strategies for constructing these pyrrolidine scaffolds, including one-step and sequential approaches, has enriched the field of synthetic chemistry. researchgate.net
Development of Derivatives with Tailored Structural Features for Research Probes
The core structure of this compound provides a versatile scaffold that can be systematically modified to develop derivatives with tailored properties for use as research probes. These probes can be instrumental in studying biological processes or elucidating reaction mechanisms.
Modification of the this compound scaffold can be achieved through various synthetic strategies. The secondary amine in the 3-sulfonylpyrrolidine ring and the amine in the other pyrrolidine ring offer sites for derivatization. For example, N-alkylation, N-acylation, or N-sulfonylation of the pyrrolidine nitrogen atoms can introduce a wide range of functional groups.
Furthermore, the pyrrolidine rings themselves can be substituted at various carbon positions. The synthesis of polysubstituted pyrrolidines has been a subject of intense research, with methods like [3+2] cycloadditions being prominent. researchgate.net These strategies allow for the introduction of additional functional groups that can modulate the steric and electronic properties of the molecule. The development of new synthetic methods for creating diverse pyrrolidine derivatives is an active area of research. nih.govresearchgate.net
Table 1: Potential Derivatization Sites on this compound
| Site of Modification | Type of Reaction | Potential Functional Groups to Introduce |
| Pyrrolidine Nitrogen (unsubstituted) | N-Alkylation, N-Acylation | Alkyl chains, Aryl groups, Esters, Amides |
| Pyrrolidine Nitrogen (sulfonylated) | Not readily reactive | - |
| Pyrrolidine Ring Carbons | C-H activation, Functionalization | Halogens, Alkyl groups, Hydroxyl groups |
This table presents hypothetical derivatization strategies based on the general reactivity of pyrrolidine scaffolds.
A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine highlighted the importance of substituent effects on the reaction mechanism and activation energies. nih.govresearchgate.net While not directly studying this compound, this research demonstrates that substituents on a reacting system involving pyrrolidine can have a profound effect on the Gibbs free energy barrier of the reaction. nih.gov For example, electron-withdrawing groups on an aromatic ring undergoing nucleophilic attack by pyrrolidine can stabilize the intermediate and lower the activation energy. nih.gov
Similarly, in the context of this compound derivatives, substituents on the pyrrolidine rings could influence their effectiveness in various applications by altering their electronic and steric profiles.
Table 2: Predicted Effects of Substituents on Pyrrolidine Ring Properties
| Substituent Type | Position on Pyrrolidine Ring | Predicted Effect on Nitrogen Nucleophilicity | Predicted Effect on Steric Hindrance |
| Electron-withdrawing (e.g., -NO2) | C4 or C5 | Decrease | Minimal |
| Electron-donating (e.g., -OCH3) | C4 or C5 | Increase | Minimal |
| Bulky alkyl group (e.g., -tBu) | C2 or C5 | Minimal electronic effect | Significant increase |
This table is based on general principles of organic chemistry and not on experimental data for this compound.
Potential as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
Chiral pyrrolidine derivatives have a long and successful history as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Given the inherent chirality of this compound, it and its derivatives hold potential for applications in asymmetric catalysis.
The pyrrolidine-sulfonamide motif is a well-established feature in a number of effective organocatalysts. researchgate.net These catalysts have been successfully employed in a variety of asymmetric transformations, including aldol and Michael reactions. researchgate.netnih.gov The sulfonamide group can act as a hydrogen bond donor, which can help to organize the transition state and induce stereoselectivity.
The development of novel pyrrolidine-based organocatalysts is an ongoing endeavor, with researchers continuously modifying the pyrrolidine scaffold to improve catalytic efficiency and selectivity. nih.gov The synthesis of new pyrrolidine-2,5-diones bearing sulfonamide moieties has also been explored for their potential biological activities. researchgate.net The structural features of this compound make it a candidate for investigation as a chiral ligand for various metal catalysts or as a scaffold for new organocatalysts.
Advanced Methodologies for Investigating Pyrrolidine-Sulfonyl Systems
A comprehensive understanding of the structure, reactivity, and potential applications of this compound requires the use of advanced analytical and computational methodologies.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation. nih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns. For chiral molecules like this compound, techniques such as X-ray crystallography are invaluable for determining the absolute stereochemistry and solid-state conformation. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. nih.govresearchgate.net DFT calculations can be used to model the transition states of reactions involving pyrrolidine-sulfonyl systems, providing insights into the factors that control reactivity and stereoselectivity. Furthermore, computational methods can be employed to predict various molecular properties, such as bond lengths, bond angles, and electronic distribution, which can complement experimental data. nih.gov
Table 3: Relevant Analytical and Computational Techniques
| Methodology | Information Obtained | Relevance to this compound |
| NMR Spectroscopy | Connectivity of atoms, chemical environment | Structural verification and conformational analysis |
| FTIR Spectroscopy | Presence of functional groups | Identification of S=O and N-H bonds |
| Mass Spectrometry | Molecular weight and fragmentation | Confirmation of molecular formula |
| X-ray Crystallography | 3D molecular structure, stereochemistry | Unambiguous determination of solid-state structure |
| DFT Calculations | Reaction energetics, molecular orbitals | Mechanistic insights and prediction of reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
